3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound that features a cyclobutane ring substituted with an amino group, a fluoro-methylphenyl group, and a carboxylic acid group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Cyclobutane Ring: This can be achieved through a involving suitable precursors.
Introduction of the Fluoro-Methylphenyl Group: This step may involve a reaction, which is known for its mild and functional group tolerant conditions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing technologies.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluoro-methylphenyl group can enhance binding affinity to certain molecular targets, while the cyclobutane ring provides structural rigidity.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-(2-chloro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- 3-Amino-1-(2-fluoro-4-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride
- 3-Amino-1-(2-fluoro-6-ethylphenyl)cyclobutane-1-carboxylic acid hydrochloride
Uniqueness
3-Amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C12H15ClFNO2 |
---|---|
Molecular Weight |
259.70 g/mol |
IUPAC Name |
3-amino-1-(2-fluoro-6-methylphenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-7-3-2-4-9(13)10(7)12(11(15)16)5-8(14)6-12;/h2-4,8H,5-6,14H2,1H3,(H,15,16);1H |
InChI Key |
DHTNNNOBVHYCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C2(CC(C2)N)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.